An In-depth Technical Guide to Morpholino(1H-pyrazol-3-yl)methanone: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to Morpholino(1H-pyrazol-3-yl)methanone: A Privileged Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of the Morpholino(1H-pyrazol-3-yl)methanone core structure, a significant scaffold in the landscape of contemporary drug discovery and development. We will delve into its chemical architecture, physicochemical properties, synthetic routes, and its role as a foundational element in the creation of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Emergence of a Versatile Chemical Scaffold
The Morpholino(1H-pyrazol-3-yl)methanone moiety represents a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The fusion of the pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, and the morpholine, a saturated six-membered heterocycle containing oxygen and nitrogen, linked by a carbonyl group, creates a molecule with a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as lipophilic regions. This structural and electronic diversity allows for the generation of libraries of compounds with a wide range of pharmacological activities.
Derivatives of this core structure have shown promise in various therapeutic areas, including the treatment of neurological disorders and cancer.[1] This guide will dissect the fundamental aspects of the parent scaffold, providing a solid foundation for its application in drug design and development.
Chemical Structure and Physicochemical Properties
The core structure of Morpholino(1H-pyrazol-3-yl)methanone consists of a morpholine ring attached to a pyrazole ring via a carbonyl linker at the 3-position of the pyrazole.
Molecular Formula: C₈H₁₁N₃O₂ Molecular Weight: 181.19 g/mol
| Property | Predicted/Inferred Value | Significance in Drug Discovery |
| Molecular Weight | 181.19 | Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |
| logP | -0.6562 (for a related compound)[2] | A negative logP suggests hydrophilicity, which can influence solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 44.81 Ų (for a related compound)[2] | A TPSA < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 (from the pyrazole N-H) | The presence of a hydrogen bond donor is critical for target binding. |
| Hydrogen Bond Acceptors | 3 (two oxygen atoms and one nitrogen atom) | Multiple hydrogen bond acceptors provide opportunities for strong interactions with biological targets. |
| Rotatable Bonds | 1 | Limited rotatable bonds suggest a more rigid conformation, which can be favorable for binding affinity. |
Synthesis Strategies: A General Approach
The synthesis of the Morpholino(1H-pyrazol-3-yl)methanone core can be conceptualized through a convergent strategy, typically involving the coupling of a pyrazole derivative with morpholine. A general and robust method involves the amidation of a pyrazole carboxylic acid.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for Morpholino(1H-pyrazol-3-yl)methanone.
Step-by-Step Protocol:
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Activation of the Carboxylic Acid: 1H-pyrazole-3-carboxylic acid is activated to facilitate the subsequent amidation. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt).[3]
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Amide Bond Formation: The activated pyrazole species is then reacted with morpholine in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A non-nucleophilic base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acid generated during the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and by-products. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure Morpholino(1H-pyrazol-3-yl)methanone.
This synthetic approach is versatile and can be adapted for the synthesis of a wide array of substituted analogs by using appropriately functionalized pyrazole carboxylic acids or morpholine derivatives.
Characterization and Analytical Methods
The structural confirmation and purity assessment of Morpholino(1H-pyrazol-3-yl)methanone and its derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show characteristic signals for the pyrazole and morpholine rings. The protons on the morpholine ring adjacent to the oxygen and nitrogen atoms would appear as multiplets in the 3.5-4.0 ppm region. The pyrazole protons would appear in the aromatic region (around 6.5-8.0 ppm), with the N-H proton being a broad singlet at a higher chemical shift.[4][5][6] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display a signal for the carbonyl carbon in the range of 160-170 ppm. Signals for the morpholine carbons would be observed around 40-70 ppm, while the pyrazole carbons would resonate in the 100-150 ppm region.[4] |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the amide group is expected around 1630-1680 cm⁻¹. The N-H stretching vibration of the pyrazole ring would appear as a broad band in the region of 3200-3400 cm⁻¹.[7] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the purity of the synthesized compound. A single sharp peak in the chromatogram indicates a high degree of purity. |
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The Morpholino(1H-pyrazol-3-yl)methanone scaffold has been successfully utilized to develop potent and selective modulators of various biological targets. The ability to easily modify the pyrazole and morpholine rings allows for the fine-tuning of pharmacological properties.
Case Study: Sigma-1 (σ₁) Receptor Antagonists
A notable application of this scaffold is in the development of antagonists for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. A derivative, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), has emerged as a clinical candidate for the treatment of neuropathic pain.[1] The morpholine and pyrazole moieties are crucial for its binding to the σ₁ receptor.
Caption: Proposed mechanism of action for σ₁ receptor antagonists based on the Morpholino-pyrazole scaffold.
Other Potential Applications:
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LRH-1 Antagonists: Derivatives of this scaffold have been reported as antagonists of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a role in cancer cell proliferation.
-
Antimicrobial Agents: The pyrazole nucleus is a well-known pharmacophore in the design of antimicrobial agents.[8] The incorporation of the morpholine moiety could lead to the development of novel antibacterial and antifungal compounds.
Conclusion: A Scaffold with a Bright Future
The Morpholino(1H-pyrazol-3-yl)methanone core structure stands out as a versatile and valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with a range of biological targets make it an attractive starting point for the development of new therapeutics. Future research will likely see the exploration of this scaffold against an even broader array of targets, further solidifying its status as a privileged structure in drug discovery.
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